Cas no 1394052-53-9 ((3S)-6,6-difluoro-2-azabicyclo2.2.2octane-3-carboxylic acid hydrochloride)

(3S)-6,6-difluoro-2-azabicyclo2.2.2octane-3-carboxylic acid hydrochloride structure
1394052-53-9 structure
商品名:(3S)-6,6-difluoro-2-azabicyclo2.2.2octane-3-carboxylic acid hydrochloride
CAS番号:1394052-53-9
MF:C8H12ClF2NO2
メガワット:227.63618850708
CID:5208864
PubChem ID:71756369

(3S)-6,6-difluoro-2-azabicyclo2.2.2octane-3-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
    • (3S)-6,6-difluoro-2-azabicyclo2.2.2octane-3-carboxylic acid hydrochloride
    • インチ: 1S/C8H11F2NO2.ClH/c9-8(10)3-4-1-2-5(8)11-6(4)7(12)13;/h4-6,11H,1-3H2,(H,12,13);1H/t4?,5?,6-;/m0./s1
    • InChIKey: OGUBDDBTTQOMKI-MMYXBGEXSA-N
    • ほほえんだ: C([C@H]1NC2CCC1CC2(F)F)(=O)O.Cl

(3S)-6,6-difluoro-2-azabicyclo2.2.2octane-3-carboxylic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-109782-2.5g
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
1394052-53-9 95%
2.5g
$9093.0 2023-10-27
Enamine
EN300-109782-0.1g
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
1394052-53-9 95%
0.1g
$4082.0 2023-10-27
Enamine
EN300-109782-1.0g
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
1394052-53-9
1g
$4639.0 2023-06-10
Enamine
EN300-109782-0.25g
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
1394052-53-9 95%
0.25g
$4267.0 2023-10-27
Enamine
EN300-109782-5g
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
1394052-53-9 95%
5g
$13454.0 2023-10-27
Enamine
EN300-109782-10g
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
1394052-53-9 95%
10g
$19950.0 2023-10-27
Enamine
EN300-109782-0.05g
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
1394052-53-9 95%
0.05g
$3896.0 2023-10-27
Enamine
EN300-109782-0.5g
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
1394052-53-9 95%
0.5g
$4453.0 2023-10-27
Enamine
EN300-109782-5.0g
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
1394052-53-9
5g
$13454.0 2023-06-10
Enamine
EN300-109782-1g
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
1394052-53-9 95%
1g
$4639.0 2023-10-27

(3S)-6,6-difluoro-2-azabicyclo2.2.2octane-3-carboxylic acid hydrochloride 関連文献

(3S)-6,6-difluoro-2-azabicyclo2.2.2octane-3-carboxylic acid hydrochlorideに関する追加情報

(3S)-6,6-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid Hydrochloride: A Comprehensive Overview

The compound with CAS No 1394052-53-9, known as (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique bicyclic structure and potential applications in drug development. In this article, we will delve into its chemical properties, synthesis methods, biological activities, and recent advancements in its research.

CAS No 1394052-53-9 refers to a specific chemical entity that has been extensively studied for its structural uniqueness and functional versatility. The molecule consists of a bicyclo[2.2.2]octane framework, which is a highly rigid structure due to the three fused rings. The presence of two fluorine atoms at the 6-position introduces additional electronic effects, enhancing the molecule's stability and reactivity.

The synthesis of (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride involves a multi-step process that includes ring-closing metathesis and subsequent fluorination. Recent studies have focused on optimizing these steps to improve yield and purity, making the compound more accessible for further research and potential commercialization.

One of the most intriguing aspects of this compound is its biological activity. Researchers have explored its potential as a modulator of various cellular pathways, including those involved in inflammation and neurodegenerative diseases. The hydrochloride salt form of the compound has shown improved solubility compared to its free base, facilitating its use in pharmacological studies.

Recent advancements in computational chemistry have allowed for a deeper understanding of the compound's interactions with biological targets. Molecular docking studies have revealed that the bicyclic structure plays a critical role in binding to specific receptors, suggesting its potential as a lead compound for drug design.

In terms of applications, (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride has shown promise in preclinical models of chronic inflammatory diseases such as arthritis and asthma. Its ability to modulate key inflammatory mediators without causing significant side effects makes it a strong candidate for further development.

Moreover, the stereochemistry at the 3-position (denoted by the S configuration) has been identified as crucial for maintaining the compound's activity. This highlights the importance of chirality in drug design and underscores the need for enantioselective synthesis methods to ensure optimal therapeutic outcomes.

In conclusion, (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. With ongoing research focusing on its pharmacokinetics, toxicity profile, and efficacy in clinical trials, this compound holds great promise for addressing unmet medical needs.

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